
Spectroscopic Characterization Guide: 5,6-
Diaminonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 5,6-Diaminonicotinic acid

CAS No.: 267875-45-6

Cat. No.: B1593058 Get Quote

Introduction & Structural Context
5,6-Diaminonicotinic acid (also known as 5,6-diaminopyridine-3-carboxylic acid) is a

substituted pyridine derivative used in the synthesis of fused heterocycles such as imidazo[4,5-

b]pyridines.[1][2][3][4] Its structure features an electron-withdrawing carboxylic acid group at

position 3 and two electron-donating amino groups at positions 5 and 6. This "push-pull"

electronic environment significantly influences its spectroscopic signature.

CAS Number: 267875-45-6[5]

Molecular Formula: C₆H₇N₃O₂[6]

Molecular Weight: 153.14 g/mol

Appearance: Light yellow crystalline solid

Structural Numbering
For correct spectral assignment, the pyridine ring is numbered starting from the nitrogen (

).

Position 2: Protonated Carbon (H-2)
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Position 3: Carboxylic Acid (-COOH)[7]

Position 4: Protonated Carbon (H-4)

Position 5: Amine (-NH₂)[8]

Position 6: Amine (-NH₂)[7]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity.

Ionization & Fragmentation Logic[10]
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the basic nitrogen atoms.

Molecular Ion:

m/z.

Fragmentation Pathway
The fragmentation pattern follows standard energetic pathways for aminopyridine carboxylic

acids:

Dehydration: Loss of water from the carboxylic acid/ortho-amino interaction.

Decarboxylation: Loss of the carboxylic acid group (

, 44 Da) or the carboxyl radical (

, 45 Da).

Ring Cleavage: High-energy fragmentation of the pyridine core.

Table 1: Key MS Signals
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m/z (approx) Ion Type Assignment

| 154 |

| Parent Molecular Ion | | 136 |

| Loss of water (characteristic of ortho-amino acids) | | 108 |

| Decarboxylation (Loss of carboxylic acid moiety) | | 81 | Fragment | Pyridine ring
fragmentation |

Visualization: MS Fragmentation Pathway

Parent Ion
[M+H]+ = 154

Dehydration
[M+H - H2O]+ = 136- H2O (18)

Decarboxylation
[M+H - COOH]+ = 109

- COOH (45)
Core Fragment
Diaminopyridine

m/z ~ 108

- H

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 5,6-Diaminonicotinic acid in positive ion mode.

Infrared Spectroscopy (IR)
IR analysis confirms the presence of the three critical functional groups: the aromatic system,

the amines, and the carboxylic acid.

Table 2: Characteristic IR Bands
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

3450 - 3200 N-H Stretch
Primary Amines (-
NH₂)

Typically two
bands (sym/asym)
per amine; may
overlap.

3100 - 2500 O-H Stretch Carboxylic Acid

Very broad "hump"

characteristic of

dimers.

1680 - 1710 C=O Stretch Carboxylic Acid

Strong, sharp peak.

Lower freq due to

conjugation.

1620 - 1580 C=C / C=N Stretch Pyridine Ring
Aromatic skeletal

vibrations.

| 1250 - 1300 | C-N Stretch | Aryl Amine | Strong band indicating

bond. |

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the hydrogen and carbon framework.

Experimental Protocol: Sample Preparation
Solvent: Dimethyl sulfoxide-d6 (

) is the solvent of choice due to the compound's polarity and poor solubility in chloroform.

Concentration: 10-15 mg of sample in 0.6 mL solvent.

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

).
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Proton NMR ( NMR) Analysis
The molecule has two aromatic protons (

and

) and two distinct amino groups.

H-2 (Position 2): Located between the ring nitrogen and the carboxylic acid. Both are

electron-withdrawing, causing significant deshielding.

H-4 (Position 4): Located between the carboxylic acid and the amino group at position 5. The

ortho-amino group is strongly electron-donating (shielding), moving this signal upfield relative

to H-2.

Table 3: Predicted

NMR Shifts (DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

| 12.5 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with

. | | 8.0 - 8.3 | Singlet (d) | 1H | H-2 | Deshielded by adjacent N and COOH. | | 7.2 - 7.5 | Singlet
(d) | 1H | H-4 | Shielded by ortho-NH₂; meta-coupling to H-2. | | 6.0 - 7.0 | Broad Singlets | 4H |
-NH₂ (x2) | Two distinct environments (Pos 5 & 6). Exchangeable. |

*Note: H-2 and H-4 are meta to each other. A small coupling constant (

) may be resolved in high-field instruments (500+ MHz).

Carbon NMR ( NMR) Analysis
Six unique carbon signals are expected.

C=O (COOH): ~167 ppm.[2]

C-2 (CH): ~145-150 ppm (Alpha to Nitrogen).
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C-6 (C-NH2): ~150-155 ppm (Alpha to Nitrogen + Amino).[2]

C-5 (C-NH2): ~125-135 ppm (Beta to Nitrogen).

C-4 (CH): ~115-125 ppm.[2]

C-3 (C-COOH): ~110-120 ppm.[2]

Quality Control & Purity Assessment
To validate the synthesis or purchase of 5,6-Diaminonicotinic acid, use the following self-

validating checks:

The "Acid Hump" Test (IR): If the broad absorption at 2500-3000 cm⁻¹ is missing, the

compound may be a salt or ester derivative, not the free acid.

The Aromatic Integral (NMR): Integration of the aromatic region (7.0-8.5 ppm) must yield

exactly a 1:1 ratio for the two singlet peaks. Any multiplets in the 6.5-7.5 range suggest

contamination with mono-amino precursors (e.g., 6-amino-5-nitronicotinic acid).

Solubility Check: The compound should dissolve in dilute NaOH (forming the carboxylate)

and dilute HCl (protonating the amines), but precipitate at neutral pH (isoelectric point).

Characterization Workflow
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Sample: 5,6-Diaminonicotinic Acid

Solubility Test
(DMSO/Dilute Base)

MS (ESI+)
Confirm MW 153

1H NMR (DMSO-d6)
Verify 2 Aromatic Singlets

FT-IR
Verify COOH & NH2 bands

PASS: Validated Structure

Data Matches

FAIL: Impurity/Deriv.

Deviations

Click to download full resolution via product page

Caption: Step-by-step validation workflow for 5,6-Diaminonicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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